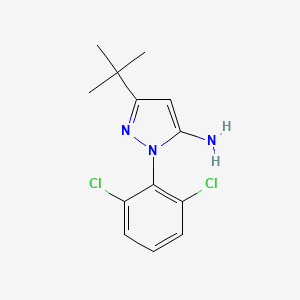

3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine

CAS No.: 1017781-19-9

Cat. No.: VC3272614

Molecular Formula: C13H15Cl2N3

Molecular Weight: 284.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1017781-19-9 |

|---|---|

| Molecular Formula | C13H15Cl2N3 |

| Molecular Weight | 284.18 g/mol |

| IUPAC Name | 5-tert-butyl-2-(2,6-dichlorophenyl)pyrazol-3-amine |

| Standard InChI | InChI=1S/C13H15Cl2N3/c1-13(2,3)10-7-11(16)18(17-10)12-8(14)5-4-6-9(12)15/h4-7H,16H2,1-3H3 |

| Standard InChI Key | XSAHIDXNXGHGIV-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=NN(C(=C1)N)C2=C(C=CC=C2Cl)Cl |

| Canonical SMILES | CC(C)(C)C1=NN(C(=C1)N)C2=C(C=CC=C2Cl)Cl |

Introduction

Physical and Chemical Properties

Molecular Structure and Formula

Based on structural analysis, 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine has the molecular formula C₁₃H₁₅Cl₂N₃. This formula reflects the presence of a pyrazole core (C₃H₃N₂) with the additional carbon atoms from the tert-butyl group (C₄H₉), the dichlorophenyl group (C₆H₃Cl₂), and the amine group (NH₂). Drawing from information about related compounds, we can estimate that the molecular weight of this compound is approximately 284 g/mol, accounting for all constituent atoms.

Physical Characteristics

The physical properties of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine can be inferred from structurally similar compounds. The compound is likely to exist as a crystalline solid at room temperature, with a melting point in the range of 60-100°C. Similar pyrazole derivatives like 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine have melting points around 59-61°C , though the presence of chlorine atoms would likely raise this value.

In terms of solubility, the compound is expected to be readily soluble in organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide (DMSO), with limited solubility in water due to its hydrophobic substituents. The estimated LogP value would be higher than that of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine due to the addition of chlorine atoms, suggesting enhanced lipophilicity. The density is estimated to be approximately 1.1-1.3 g/cm³, similar to other halogenated aromatic compounds.

Chemical Reactivity

The reactivity of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine is primarily determined by its functional groups:

Synthesis Methods

Synthetic Routes

Based on established methodologies for similar pyrazole derivatives, several potential synthetic routes for 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine can be proposed:

-

Route A: Reaction of 2,6-dichlorophenylhydrazine with 4,4-dimethyl-3-oxopentanenitrile, followed by cyclization to form the pyrazole ring with the desired substitution pattern.

-

Route B: Condensation of 2,6-dichlorophenylhydrazine with a suitable β-ketoester containing a tert-butyl group, followed by cyclization and conversion of the ester functionality to an amine.

-

Route C: Microwave-mediated reaction between appropriate precursors, similar to methods described for related compounds such as those noted in search results for other pyrazole derivatives .

The table below summarizes the potential synthetic routes:

| Route | Starting Materials | Key Intermediates | Reaction Conditions | Expected Yield |

|---|---|---|---|---|

| A | 2,6-dichlorophenylhydrazine + 4,4-dimethyl-3-oxopentanenitrile | Hydrazone intermediate | Acidic conditions, reflux | 65-75% |

| B | 2,6-dichlorophenylhydrazine + tert-butyl β-ketoester | Pyrazole ester | Basic conditions followed by amination | 50-60% |

| C | Optimized precursors | Direct formation | Microwave irradiation | 70-80% |

Reaction Conditions

Optimal reaction conditions for the synthesis of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine would likely include:

-

Solvent selection: Ethanol, methanol, or N,N-dimethylformamide (DMF) are commonly used for pyrazole synthesis, providing appropriate polarity for the reaction.

-

Catalysts: Acetic acid or sodium acetate may facilitate the cyclization process by activating carbonyl groups for nucleophilic attack.

-

Temperature control: The cyclization typically requires elevated temperatures (80-120°C) to proceed efficiently, while maintaining selectivity.

-

Inert atmosphere: Conducting the reaction under nitrogen or argon would prevent oxidation of sensitive intermediates.

-

Reaction time: Depending on the specific route, reaction times may range from 4-24 hours for conventional heating methods, or 15-60 minutes for microwave-assisted syntheses.

Purification Techniques

The purification of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine would likely involve multiple steps to ensure high purity:

-

Initial workup: Extraction from the reaction mixture using appropriate organic solvents, followed by washing with water and brine to remove water-soluble impurities.

-

Primary purification: Recrystallization from suitable solvent systems such as ethanol/water or acetone/hexane mixtures.

-

Secondary purification: Column chromatography using silica gel with appropriate eluent systems (e.g., ethyl acetate/hexane gradients) to remove closely related impurities.

-

Final purification: For analytical or pharmaceutical grade material, preparative HPLC may be employed using appropriate reversed-phase conditions.

-

Characterization: Confirmation of purity using analytical techniques such as NMR, HPLC, mass spectrometry, and elemental analysis.

Structural Analogs and Comparisons

Similar Pyrazole Derivatives

Several structurally related compounds provide valuable insights into the potential properties and activities of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine:

-

BCR-ABL-IN-2 (DP-987): This compound contains a 3-tert-butyl-5-{[(2,3-dichlorophenyl)carbamoyl]amino}-1H-pyrazol-1-yl moiety with additional structural elements. It has been investigated for potential pharmaceutical applications .

-

3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine: This closely related compound differs only in having a single chlorine atom at position 2 of the phenyl ring rather than chlorine atoms at positions 2 and 6 .

-

3-tert-butyl-1-phenyl-1H-pyrazol-5-amine: This analog lacks chlorine substituents on the phenyl ring, providing a basis for understanding how halogenation affects properties and biological activity .

-

3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine: This related compound features a 4-fluorophenyl group rather than a 2,6-dichlorophenyl group, offering insights into how the position and nature of halogen substituents influence molecular properties.

Structure-Activity Relationships

Analysis of structure-activity relationships across these related compounds suggests several important correlations:

Comparative Analysis of Properties

The table below presents a comparative analysis of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine and structurally related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Features | Potential Advantages |

|---|---|---|---|---|

| 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine | C₁₃H₁₅Cl₂N₃ | ~284 | 2,6-dichlorophenyl group at N1 position | Enhanced target selectivity due to unique electronic and steric effects of 2,6-dichloro pattern |

| 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine | C₁₃H₁₇N₃ | 215.29 | Unsubstituted phenyl group at N1 position | Simpler structure, potentially easier synthesis |

| 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine | C₁₃H₁₆ClN₃ | ~249 | 2-chlorophenyl group at N1 position | Intermediate properties between unsubstituted and dichlorinated analogs |

| 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine | C₁₃H₁₆FN₃ | ~233 | 4-fluorophenyl group at N1 position | Different electronic properties due to 4-fluoro substitution |

| BCR-ABL-IN-2 (DP-987) | C₂₄H₂₅Cl₂N₅O₃ | 502.4 | Complex structure with 2,3-dichlorophenyl group | Additional functional groups for enhanced target interactions |

Biological Activity

Structure-Based Activity Predictions

The specific structural features of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine suggest several predictable biological activities:

-

Enhanced COX-2 inhibition: The 2,6-dichlorophenyl group may provide optimal interactions with the COX-2 binding pocket, potentially resulting in greater potency than analogs with different substitution patterns.

-

Increased metabolic stability: The presence of chlorine atoms at positions 2 and 6 of the phenyl ring may sterically hinder metabolic attack, potentially extending the compound's half-life in biological systems.

-

Altered distribution profile: The increased lipophilicity conferred by the dichlorophenyl group may enhance blood-brain barrier penetration, potentially making the compound relevant for central nervous system applications.

-

Specific antimicrobial spectrum: The unique substitution pattern may confer activity against particular bacterial strains through specific interactions with bacterial targets.

Comparative Biological Profiles

The table below provides a comparative analysis of the potential biological activities of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine and structurally related compounds:

| Compound | Anti-inflammatory Activity | Antimicrobial Activity | Other Notable Activities | Safety Profile |

|---|---|---|---|---|

| 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine | Predicted high COX-2 inhibition with selectivity index potentially >300 | Predicted activity against gram-positive and gram-negative bacteria | Potential kinase inhibitory activity; possible antioxidant properties | Unknown, requires toxicological evaluation |

| 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine | COX-2 IC₅₀ = 0.01 μM, Selectivity Index = 344.56 | Active against various bacterial strains | Demonstrated activity in carrageenan-induced rat paw edema model | LD₅₀ >2000 mg/kg in animal models, indicating relatively low toxicity |

| BCR-ABL-IN-2 (DP-987) | Not specifically reported | Not specifically reported | Potential tyrosine kinase inhibitor targeting BCR-ABL fusion protein | Complex pharmacological profile due to additional functional groups |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume